N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 886890-94-4
VCID: VC4213801
InChI: InChI=1S/C21H17N3O3S2/c1-14-10-11-18-19(12-14)28-21(22-18)23-20(25)15-6-5-7-16(13-15)24-29(26,27)17-8-3-2-4-9-17/h2-13,24H,1H3,(H,22,23,25)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C21H17N3O3S2
Molecular Weight: 423.51

N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

CAS No.: 886890-94-4

Cat. No.: VC4213801

Molecular Formula: C21H17N3O3S2

Molecular Weight: 423.51

* For research use only. Not for human or veterinary use.

N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide - 886890-94-4

Specification

CAS No. 886890-94-4
Molecular Formula C21H17N3O3S2
Molecular Weight 423.51
IUPAC Name 3-(benzenesulfonamido)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C21H17N3O3S2/c1-14-10-11-18-19(12-14)28-21(22-18)23-20(25)15-6-5-7-16(13-15)24-29(26,27)17-8-3-2-4-9-17/h2-13,24H,1H3,(H,22,23,25)
Standard InChI Key ZTJFZOXKMWEURK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4

Introduction

N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a complex organic compound that belongs to the categories of benzothiazole derivatives and sulfonamides. This compound is of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are commonly associated with benzothiazole derivatives. The presence of a sulfonamide group further enhances its biological activity, making it a subject of interest for various therapeutic applications.

Synthesis

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactions. While specific synthesis pathways for this compound are not detailed in the available literature, similar benzothiazole derivatives are often synthesized through reactions involving thioureas and subsequent cyclization steps .

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberBiological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamideC21H17N3O3S2423.51 g/mol886890-94-4Potential cognitive enhancement, low toxicity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideNot specified481.6 g/mol326907-57-7Unknown specific activity, related to benzothiazole derivatives
2-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamideC15H11FN2OS286.3 g/molNot specifiedUnknown specific activity, related to benzothiazole derivatives

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